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Compound of Interest

cis-4-(Boc-
Compound Name:
aminomethyl)cyclohexylamine

Cat. No. B061707

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for cis-4-(Boc-
aminomethyl)cyclohexylamine (CAS 866548-92-7). Due to the limited availability of public
experimental data for this specific isomer, this document presents predicted values and data
from closely related analogs to serve as a reference for researchers in the field. Detailed,
generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties
o |[UPAC Name:tert-butyl (cis-4-aminocyclohexyl)methylcarbamate
e CAS Number: 866548-92-7

e Molecular Formula: C12H24N202

e Molecular Weight: 228.34 g/mol

Spectroscopic Data Summary
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The following tables summarize the expected and representative spectroscopic data for cis-4-

(Boc-aminomethyl)cyclohexylamine.

*H NMR Spectroscopy Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~3.4-3.6 m 1H -CH-NH:z

~29-3.1 t 2H -CH2-NHBoc

~2.6-2.8 m 1H -CH-CH:2-

~1.8-2.0 brs 2H -NH:2

~1.6-1.8 m 4H Cyclohexyl CHz (axial)

~1.44 s 9H -C(CHs)s (Boc)
Cyclohexyl CH2

~1.2-14 m 4H .
(equatorial)

~4.8-5.0 brs 1H -NH-Boc

Chemical Shift (8) ppm Assignment
~156.0 C=0 (Boc)
~79.0 -C(CHs)s (Boc)
~48.0 -CH-NH2

~46.0 -CH2-NHBoc
~38.0 -CH-CH:2-
~30.0 Cyclohexyl CH2
~28.5 -C(CHs)s (Boc)

Infrared (IR) Spectroscopy Data (Representative)
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (amine and

~3350 - 3250 Strong, Broad carbamate)

~2920, 2850 Strong C-H stretch (aliphatic)

~1680 Strong C=0 stretch (Boc carbamate)
~1520 Strong N-H bend (amine)

~1170 Strong C-O stretch (carbamate)

Mass Spectrometry (MS) Data (Predicted)

m/z Ratio Relative Intensity (%) Assighment
229.19 High [M+H]*+

[M - CaHs+H]* or [M -
173.15 Moderate ]

isobutylene+H]*
156.12 Moderate [M - Boc+H]*
114.12 High [M - Boc-NH2-CH2]*
57.07 High [CaHo]* (tert-butyl cation)

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, or D20) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved.

e Instrument Setup:

o Insert the sample into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for the desired nuclei (*H and 13C).

e 1H NMR Acquisition:

o Acquire a single-pulse *H NMR spectrum.

[e]

Set appropriate spectral width, acquisition time, and relaxation delay.

[e]

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

o

Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid sample directly onto the ATR crystal.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

o Data Acquisition:

[¢]

Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The typical spectral range is 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Preparation (Electrospray lonization - ESI):

o Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable solvent such as
methanol or acetonitrile.

o A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be
added to the solvent to promote ionization.

o Data Acquisition:

o Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow
rate.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,
drying gas flow rate, and temperature) to achieve a stable and strong signal for the
molecule of interest.

o Acquire the mass spectrum in positive ion mode to observe protonated molecules
(M+H]*).
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o The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes
the expected molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Disclaimer: The spectroscopic data presented in this document for cis-4-(Boc-
aminomethyl)cyclohexylamine are predicted or based on closely related analogs due to the
lack of publicly available experimental data for the specified compound. This information should
be used as a guide and for reference purposes only. Experimental verification is recommended.

 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of cis-4-(Boc-
aminomethyl)cyclohexylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b061707#spectroscopic-data-nmr-ir-ms-
for-cis-4-boc-aminomethyl-cyclohexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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